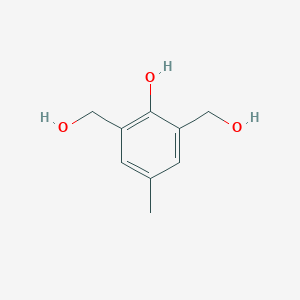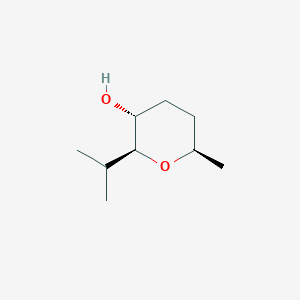
MMP-3 Inhibitor VIII
Descripción general
Descripción
MMP-3 Inhibitor VIII is a cell permeable sulfonamide-based hydroxamic acid . It is a selective inhibitor of MMP-3, a protein involved in the breakdown of the extracellular matrix . This compound has been shown to inhibit mouse macrophage metalloelastase MME/MMP-12 .
Molecular Structure Analysis
MMP-3 Inhibitor VIII has a molecular formula of C20H26N2O5S and a formula weight of 406.5 . The InChi Code is InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) .Aplicaciones Científicas De Investigación
Role in Cell Differentiation
MMP-3, also known as stromelysin-1, is a member of the matrix metalloproteinase family (MMPs). It plays a crucial role in cell differentiation by altering the expression profiles and morphological characteristics of cells . MMP-3 can degrade multiple extracellular matrix (ECM) components, thus reshaping the ECM to fulfill their functions throughout their lifespan .
Involvement in Disease Pathogenesis
MMP-3 plays both positive and negative roles in the pathogenesis of diseases. It is especially closely involved in the occurrence and development of osteoarthritis . The products of decomposing cartilage matrix, such as cartilage oligomeric matrix protein and damage-associated molecule patterns, can recruit inflammatory cells, leading to synovitis .
Role in Tumor Initiation
MMP-3 is thought to play a role in tumor initiation. It is involved in the vascular remodeling that occurs during aneurysm formation . The lack of MMP-3 has shown a profound effect on tumor necrosis factor-α (TNF-α)-initiated collagenolysis in the skin of MMP-3-deficient mice .
Role in Wound Repair
MMP-3 may also be involved in wound repair. It degrades extracellular matrix proteins to enable cell migration, which is a crucial process in wound healing .
Role in Progression of Atherosclerosis
MMP-3 is involved in the progression of atherosclerosis. It plays a role in the vascular remodeling that occurs during the progression of this disease .
Role in ECM Remodeling and Degradation
MMP-3 plays a crucial role in the extracellular matrix (ECM) remodeling and degradation activities. It degrades ECM components, chemokines, cell receptors, and growth factors .
Potential for Cross-Species Applications
The amino acid sequence of MMP-3 is highly conserved among different species and genera, suggesting its potential for cross-species applications .
Role in Drug Development
MMP-3 inhibitor VIII is a cell permeable sulfonamide-based hydroxamic acid that binds to the active site of MMP-3 and prevents its activity . This compound has also been shown to inhibit mouse macrophage metalloelastase MME/MMP-12 , indicating its potential in the development of new therapeutics.
Mecanismo De Acción
Target of Action
MMP-3 Inhibitor VIII primarily targets Matrix Metalloproteinase 3 (MMP-3) . MMP-3 is a member of the matrix metalloproteinase (MMP) family, which can degrade multiple components of the extracellular matrix (ECM) . MMP-3 can activate multiple pro-MMPs and thus initiates the MMP-mediated degradation reactions .
Mode of Action
MMP-3 Inhibitor VIII is a cell-permeable sulfonamide-based hydroxamic acid . It effectively inhibits MMP-3 by binding to its active site , thus blocking its enzymatic activity . This inhibition prevents the degradation of ECM components and the activation of other pro-MMPs .
Biochemical Pathways
MMP-3 plays a crucial role in tissue remodeling and repair by degrading ECM proteins to enable cell migration . By inhibiting MMP-3, MMP-3 Inhibitor VIII disrupts these processes, affecting pathways related to cell migration, tissue remodeling, and potentially disease progression .
Result of Action
By inhibiting MMP-3, MMP-3 Inhibitor VIII can potentially slow down processes such as tissue remodeling, cell migration, and disease progression . This could have therapeutic implications in conditions where these processes are dysregulated, such as in certain types of cancer .
Action Environment
The action of MMP-3 Inhibitor VIII can be influenced by various environmental factors. For instance, the expression of MMP-3 can be upregulated in response to certain inflammatory signals Therefore, the inflammatory status of the tissue environment could potentially impact the efficacy of MMP-3 Inhibitor VIII
Propiedades
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUYLANQOAKALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MMP-3 Inhibitor VIII | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

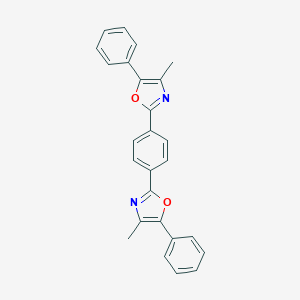
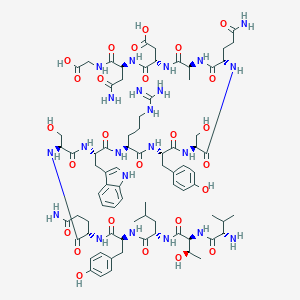
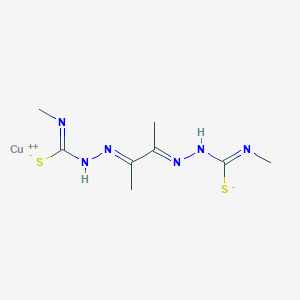

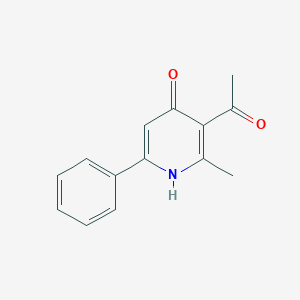

![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)
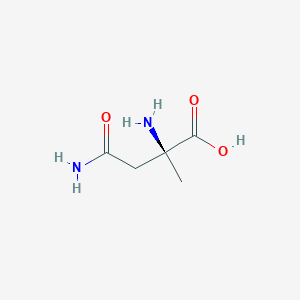



![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile](/img/structure/B160594.png)
